molecular formula C4H12Cl2N2O2 B554688 (R)-3,4-Diaminobutyric acid dihydrochloride CAS No. 141318-79-8

(R)-3,4-Diaminobutyric acid dihydrochloride

Cat. No.: B554688
CAS No.: 141318-79-8
M. Wt: 191.05 g/mol
InChI Key: CYSOFTBXTQXELE-HWYNEVGZSA-N
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Description

®-3,4-Diaminobutyric acid dihydrochloride is a chiral diamino acid derivative. It is an important compound in the field of organic chemistry due to its potential applications in the synthesis of various biologically active molecules. The compound is often used as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

®-3,4-Diaminobutyric acid dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Safety and Hazards

While specific safety data for “®-3,4-Diaminobutyric acid dihydrochloride” is not available, general safety guidelines for handling chemical substances suggest avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using the product, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for a compound like “®-3,4-Diaminobutyric acid dihydrochloride” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,4-Diaminobutyric acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-2,3-diaminopropionic acid.

    Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Chain Extension: The protected intermediate is then subjected to chain extension reactions, such as alkylation or acylation, to introduce the desired functional groups.

    Deprotection: The protecting groups are removed to yield the final product, ®-3,4-Diaminobutyric acid dihydrochloride.

Industrial Production Methods

In an industrial setting, the production of ®-3,4-Diaminobutyric acid dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the synthesis.

    Purification: The crude product is purified using techniques such as crystallization, recrystallization, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-3,4-Diaminobutyric acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Mechanism of Action

The mechanism of action of ®-3,4-Diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.

    Receptor Interaction: It may interact with receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-3,4-Diaminobutyric acid dihydrochloride: The enantiomer of ®-3,4-Diaminobutyric acid dihydrochloride, with similar chemical properties but different biological activity.

    3,4-Diaminobutyric acid: The non-chiral form of the compound, lacking the specific stereochemistry of the ®-enantiomer.

    2,3-Diaminopropionic acid: A related diamino acid with a shorter carbon chain.

Uniqueness

®-3,4-Diaminobutyric acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-3,4-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSOFTBXTQXELE-HWYNEVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CN)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435615
Record name (R)-3,4-Diaminobutyric acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141318-79-8
Record name (R)-3,4-Diaminobutyric acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3,4-Diaminobutyric acid dihydrochloride
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